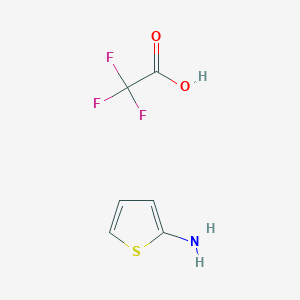
Thiophen-2-amine 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-amine 2,2,2-trifluoroacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, specifically, is used in various research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including Thiophen-2-amine 2,2,2-trifluoroacetate, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Thiophen-2-amine 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include phosphorus pentasulfide for sulfurization, Lawesson’s reagent for sulfur-transferring, and various catalysts for facilitating the reactions . The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Gewald reaction produces aminothiophene derivatives, while other reactions may yield different substituted thiophene compounds .
Wissenschaftliche Forschungsanwendungen
Thiophen-2-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . In the industry, thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes .
Wirkmechanismus
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which are used in dental anesthetics . The exact mechanism depends on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Thiophen-2-amine 2,2,2-trifluoroacetate can be compared with other thiophene derivatives, such as suprofen and articaine . While all these compounds share the thiophene ring structure, their unique substituents and functional groups give them distinct properties and applications. For example, suprofen is used as a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it valuable in scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help in developing new applications and improving existing ones.
Eigenschaften
Molekularformel |
C6H6F3NO2S |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
thiophen-2-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H5NS.C2HF3O2/c5-4-2-1-3-6-4;3-2(4,5)1(6)7/h1-3H,5H2;(H,6,7) |
InChI-Schlüssel |
TXFZSHRIPYEMJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


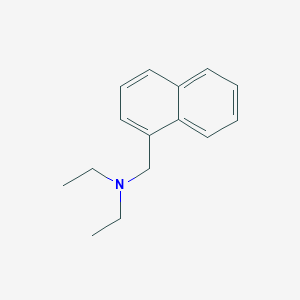
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)
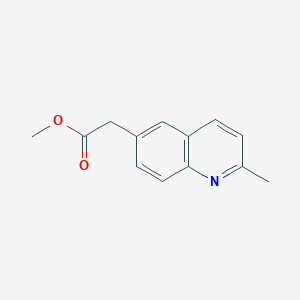
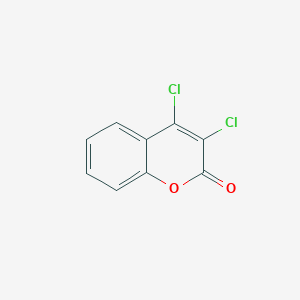
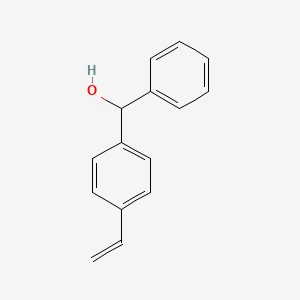

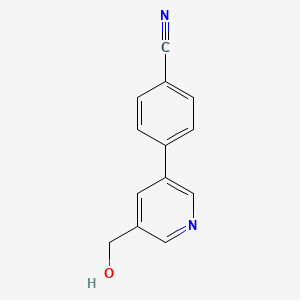
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

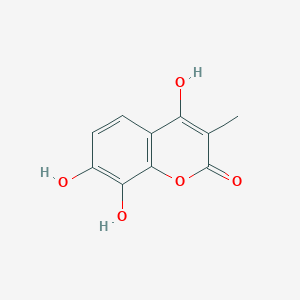


![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
